2,3-Difluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

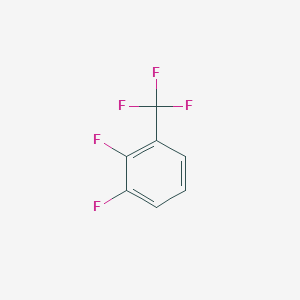

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJZWDLNLMBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378875 | |

| Record name | 2,3-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-59-5 | |

| Record name | 1,2-Difluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2,3-Difluorobenzotrifluoride (CAS No. 64248-59-5), a fluorinated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. This document details its molecular structure, physicochemical and spectroscopic properties, established synthetic routes, and reactivity profile. Furthermore, it explores the rationale behind its application in drug discovery, supported by detailed experimental protocols and safety guidelines for its handling and use.

Section 1: Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₇H₃F₅, is a key intermediate whose utility stems from the specific arrangement of its electron-withdrawing substituents.[1] The trifluoromethyl group (-CF₃) and the two fluorine atoms significantly influence the electronic nature of the aromatic ring, which is central to its reactivity and the properties of its derivatives.

Caption: Molecular structure of this compound.

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Reference |

| CAS Number | 64248-59-5 | [1][2] |

| Molecular Formula | C₇H₃F₅ | [1] |

| Molecular Weight | 182.09 g/mol | [1] |

| Appearance | Clear, almost colorless liquid | [1] |

| Boiling Point | 115.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | 1,2-Difluoro-3-(trifluoromethyl)benzene | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Section 2: Spectroscopic Profile for Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectral data is not available in the reviewed literature, the expected characteristics can be predicted based on its structure and data from analogous fluorinated compounds.[3][4][5]

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be intricate due to proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) interactions.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Three distinct signals are anticipated: one for the -CF₃ group (likely a triplet due to coupling with two adjacent aromatic fluorine atoms) and two separate signals for the aromatic fluorine atoms, which would exhibit complex splitting from coupling to each other, the -CF₃ group, and the aromatic protons.[3][5]

-

¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the aromatic fluorine atoms will show large one-bond C-F coupling constants (¹JCF).

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and very strong C-F stretching vibrations (~1350-1100 cm⁻¹), which are characteristic of aryl fluorides and the -CF₃ group.[4]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 182. Subsequent fragmentation would likely involve the loss of fluorine or the -CF₃ group.

Protocol: General Method for Spectroscopic Analysis

A standardized protocol for acquiring spectroscopic data for a liquid sample like this compound is as follows, designed to ensure data integrity and reproducibility.[4]

-

Sample Preparation: Dissolve an accurately weighed sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆, ~0.7 mL) for NMR analysis. For IR, the neat liquid can be analyzed directly. For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). Reference ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS. For ¹⁹F NMR, use an external or internal fluorine-containing standard.

-

IR Spectroscopy: Obtain the spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory by placing a drop of the neat liquid on the crystal. Alternatively, a thin film between two NaCl or KBr plates can be used.

-

Mass Spectrometry: Inject the prepared solution into a GC-MS system. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for ionization (typically Electron Ionization, EI) and analysis.[4]

Section 3: Synthesis and Chemical Reactivity

Synthesis Pathway

A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (halogen exchange or "Halex") reaction, starting from the more readily available 2-chloro-3-fluorobenzotrifluoride.[1][2] This process involves the displacement of the chlorine atom with fluoride, a reaction often requiring forcing conditions due to the deactivated nature of the aromatic ring.

Caption: Workflow for the synthesis of this compound.

The use of a polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (DMI) is crucial as it solubilizes the potassium fluoride salt.[2] The addition of a phase-transfer catalyst, such as 18-crown-6, is a key experimental choice; it complexes the potassium ion, liberating a "naked" and more nucleophilic fluoride anion, thereby significantly enhancing the reaction rate.[1][2]

Reactivity Profile

The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of its substituents. The -CF₃ group, in particular, deactivates the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation), making such reactions challenging. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), although the fluorine atoms themselves are poor leaving groups compared to chlorine or bromine.[6] The primary utility of this molecule is as a stable, pre-functionalized scaffold for introduction into larger molecules via other reactions, such as metal-catalyzed cross-coupling, after further modification.

Section 4: The Role of this compound in Modern Drug Development

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of commercialized medications.[7][8] The trifluoromethyl group is one of the most impactful moieties used to optimize drug properties.[9][10]

Key Advantages of the -CF₃ Group in Drug Design:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (e.g., on a methyl group) with a -CF₃ group can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[10]

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, potentially enhancing absorption and distribution, including penetration of the blood-brain barrier.[9]

-

Modulation of pKa: As a strong electron-withdrawing group, -CF₃ can significantly lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune ionization at physiological pH and improve target binding or solubility.

-

Improved Binding Affinity: The size and electronic nature of the -CF₃ group can lead to favorable interactions within a protein's binding pocket through dipole-dipole or hydrophobic interactions, increasing the potency of the drug candidate.[10]

This compound serves as an ideal starting material or intermediate for introducing the 2,3-difluoro-trifluoromethylphenyl scaffold into target molecules, allowing drug development professionals to leverage these benefits.[11]

Sources

- 1. This compound CAS#: 64248-59-5 [amp.chemicalbook.com]

- 2. This compound | 64248-59-5 [chemicalbook.com]

- 3. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-DIFLUORO-2-TRIFLUOROMETHYL-BENZENE [amp.chemicalbook.com]

2,3-Difluorobenzotrifluoride CAS number 64248-59-5 properties

An In-depth Technical Guide to 2,3-Difluorobenzotrifluoride (CAS No. 64248-59-5): Properties, Synthesis, and Applications

Introduction: this compound, with CAS registry number 64248-59-5, is a fluorinated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms and the trifluoromethyl group (-CF3) into organic molecules is a cornerstone of modern medicinal chemistry, known to profoundly modulate a compound's physicochemical and biological properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its core properties, spectroscopic signature, synthesis, reactivity, and applications, designed to equip researchers and drug development professionals with actionable insights.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, process scale-up, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 64248-59-5 | [3][4] |

| Molecular Formula | C₇H₃F₅ | [4] |

| Molecular Weight | 182.09 g/mol | [4][5] |

| Synonyms | 1,2-difluoro-3-(trifluoromethyl)benzene | [4][6] |

| Appearance | Clear, almost colorless liquid | [3][7] |

| Boiling Point | 115.9 °C at 760 mmHg (Predicted) | [3][4][5] |

| Melting Point | -48.2 °C | [3] |

| Density | 1.386 g/cm³ (Predicted) | [3][4][5] |

| Flash Point | 30.3 °C | [4] |

| Refractive Index | 1.391 | [4] |

| Vapor Pressure | 22.1 mmHg at 25°C | [4] |

Molecular Structure and Spectroscopic Profile

The structural arrangement of the fluorine atoms dictates the compound's unique reactivity and spectroscopic characteristics.

Caption: Molecular structure of this compound.

Anticipated Spectroscopic Data

-

¹H NMR: The spectrum would display signals in the aromatic region (typically δ 7.0-8.0 ppm). The three aromatic protons would exhibit complex splitting patterns (multiplets) due to coupling with each other (³JHH) and with the two aromatic fluorine atoms (³JHF and ⁴JHF).

-

¹³C NMR: The spectrum should show 7 distinct carbon signals. The trifluoromethyl carbon will appear as a quartet due to strong one-bond coupling to its three fluorine atoms (¹JCF). The two aromatic carbons directly bonded to fluorine (C2 and C3) will show large ¹JCF coupling constants. The remaining aromatic carbons will exhibit smaller multi-bond C-F couplings.

-

¹⁹F NMR: Two primary signals are expected. The -CF₃ group would likely appear as a singlet or a finely split multiplet around δ -60 to -65 ppm (relative to CFCl₃). The two non-equivalent aromatic fluorine atoms would appear as distinct multiplets further downfield, with complex splitting arising from mutual F-F coupling and coupling to adjacent protons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for C-F bonds in the 1000-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would appear around 1400-1600 cm⁻¹, and aromatic C-H stretching would be observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be detected at an m/z of approximately 182.09. Common fragmentation patterns would likely include the loss of a fluorine atom ([M-F]⁺) or the trifluoromethyl group ([M-CF₃]⁺).

Synthesis and Reactivity Insights

Synthesis Pathway

A prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction.[7][9] The typical precursor is 2-chloro-3-fluorobenzotrifluoride.

The causality behind this experimental design is rooted in enhancing the nucleophilicity of the fluoride source. Potassium fluoride (KF) is used, but its reactivity is boosted by two key components:

-

Polar Aprotic Solvent: A solvent like 1,3-dimethyl-2-imidazolidinone (DMI) is used to solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.[7][9]

-

Phase-Transfer Catalyst: A crown ether, such as 18-crown-6, effectively sequesters the potassium cation, further liberating the fluoride anion to attack the aromatic ring.[7][9]

The reaction requires high temperatures (e.g., 230 °C) to overcome the activation energy for displacing the chloride on the electron-deficient aromatic ring.[9]

Reactivity Profile

The reactivity of this compound is dominated by the strong electron-withdrawing effects of both the trifluoromethyl group and the two aromatic fluorine atoms.[10] These groups deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile can displace one of the fluorine atoms.[11] This property makes it a versatile building block for introducing the 2,3-difluoro-substituted phenyl moiety into more complex molecules.

Applications in Drug Discovery and Materials Science

The benzotrifluoride motif is a privileged structure in medicinal chemistry.[1] The inclusion of a -CF₃ group can significantly enhance a drug candidate's profile by:

-

Improving Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can block sites of metabolic oxidation.[1]

-

Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability, although excessive lipophilicity must be avoided.[1]

-

Modulating pKa: The inductive effect of fluorine can alter the acidity or basicity of nearby functional groups.

-

Enhancing Binding Affinity: The -CF₃ group can participate in favorable interactions with protein targets.

Consequently, this compound serves as a valuable starting material for synthesizing novel pharmaceuticals and agrochemicals where fine-tuning of these properties is critical for efficacy and safety.[3][12][13]

Detailed Experimental Protocol: Synthesis from 2-Chloro-3-fluorobenzotrifluoride

This protocol is adapted from established literature procedures and represents a self-validating system for producing high-purity this compound.[7][9]

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reactor Charging: To a suitable reactor, add 1,3-dimethyl-2-imidazolidinone (DMI) (approx. 11.5 kg), spray-dried potassium fluoride (KF), 18-crown-ether-6 (approx. 35 g), high-purity water (approx. 1.1 kg), and toluene (approx. 805 g).[7][9]

-

Precursor Addition: Add 2-chloro-3-fluorobenzotrifluoride to the solvent and catalyst mixture.[7][9]

-

Reaction: Heat the sealed reactor to 230 °C and maintain this temperature with stirring for 8 hours. Monitor the reaction progress by an appropriate method (e.g., GC-MS).[9]

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Perform a distillation under reduced pressure (0.01 to 0.02 MPa). Collect the product fraction that distills between 44-46 °C to yield high-purity this compound.[9] A reported yield for a similar procedure is 95.9% with 98.9% purity.[9]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Signal Word: Warning.[6]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, flame-resistant and impervious clothing, and suitable gloves. Use in a well-ventilated fume hood. If exposure limits may be exceeded, a full-face respirator is necessary.[6]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area. Recommended storage temperature is 2-8°C.[3][7]

References

Click to expand

- Fluoromart. (n.d.). 64248-59-5 | this compound.

- CAS Database. (n.d.). 64248-59-5 this compound.

- YANGZHONG SYNTHETIZE CHEMICAL PLANT CO.,LTD. (n.d.). China this compound.

- ChemBK. (n.d.). This compound.

- ChemicalBook. (2025). This compound | 64248-59-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.

- ECHEMI. (n.d.). 1,2-Difluoro-3-(trifluoromethyl)benzene SDS, 64248-59-5 Safety Data Sheets.

- Aromsyn Co.,Ltd. (n.d.). 64248-59-5 | this compound.

- ChemicalBook. (2025). 2,3-Difluoronitrobenzene - Safety Data Sheet.

- SAFETY DATA SHEET. (n.d.). 2,3-Difluorobenzene.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 1,4-Dichloro-2-(trifluoromethyl)benzene.

- ChemicalBook. (n.d.). This compound CAS#: 64248-59-5.

- LookChem. (n.d.). 2,3-Dichlorobenzotrifluoride|54773-19-2.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Supporting Information. (n.d.). General information.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%.

- Benchchem. (2025). Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.

- NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis.

- Benchchem. (2025). Overcoming low reactivity of 3,4-Dichloro-2-fluorobenzodifluoride.

- Enamine. (n.d.). Difluorocyclopropanes for drug discovery.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3,5-Difluorobenzonitrile.

- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- Supporting Information. (2015). Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism.

- PubChem. (n.d.). 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374.

- University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy.

- ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF.

- CUSABIO. (n.d.). Exploring 2,3-Dichlorobenzotrifluoride: Properties and Applications.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- Benchchem. (2025). Spectroscopic Profile of 3,4-Dichloro-2-fluorobenzotrifluoride: An In-depth Technical Guide.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481.

- PubChem. (n.d.). Benzene, 1-fluoro-2-(trifluoromethyl)- | C7H4F4 | CID 9807.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 64248-59-5 | this compound [fluoromart.com]

- 4. This compound | 64248-59-5 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 64248-59-5 [amp.chemicalbook.com]

- 8. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 9. This compound | 64248-59-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 64248-59-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 2,3-Difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzotrifluoride, a fluorinated aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the benzene ring, imparts distinct physicochemical properties that are leveraged in the design of novel molecules with tailored functionalities. Understanding the fundamental physical characteristics of this compound, such as its boiling point and density, is paramount for its effective handling, reaction optimization, and the prediction of its behavior in various systems. This guide provides an in-depth analysis of these critical properties, supported by experimental methodologies and theoretical considerations.

Core Physical Properties of this compound

The physical properties of this compound are crucial for its application in synthetic chemistry and material science. The boiling point provides insight into its volatility and the conditions required for its purification via distillation, while the density is essential for accurate measurements and reaction stoichiometry.

| Physical Property | Value | Conditions |

| Boiling Point | 115.9 °C[1][2] | at 760 mmHg |

| Density | 1.386 g/cm³[1][2] | Not specified |

It is important to note that some sources may report different values. For instance, a boiling point of 46.4°C has also been reported[3]. Such discrepancies can arise from variations in experimental conditions or the purity of the sample. The values of 115.9 °C and 1.386 g/cm³ are corroborated by multiple sources and are considered the more likely accurate figures. Predicted values for the boiling point and density are approximately 115.9 ± 35.0 °C and 1.386 ± 0.06 g/cm³, respectively[2][4].

Experimental Determination of Physical Properties

The accurate determination of boiling point and density relies on established laboratory techniques. As a Senior Application Scientist, it is crucial to not only perform these measurements but also to understand the underlying principles to ensure data integrity.

Methodology for Boiling Point Determination (Capillary Method)

The capillary method, also known as the Siwoloboff method, is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a submerged capillary tube, and when the liquid re-enters the capillary upon cooling, is observed.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with heating oil) to ensure uniform heating.[5][6]

-

Heating: The heating bath is gently and slowly heated.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Caption: Experimental workflow for boiling point determination using the capillary method.

Methodology for Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[8]

Principle: Density is defined as mass per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of the liquid.

Step-by-Step Protocol:

-

Clean and Dry: The pycnometer is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Mass of Filled Pycnometer: The mass of the pycnometer filled with the liquid is measured.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Caption: Logical relationship for density determination using a pycnometer.

Conclusion

The accurate determination and understanding of the physical properties of this compound, specifically its boiling point and density, are fundamental for its successful application in research and development. This guide has provided a concise overview of these properties and detailed, field-proven methodologies for their experimental determination. By adhering to these protocols and understanding the principles behind them, researchers can ensure the quality and reliability of their work with this important fluorinated building block.

References

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Calnesis Laboratory. Density measurement of liquids. [Link]

-

Quora. How can the density of liquid be measured?. [Link]

-

METTLER TOLEDO. Density Measurement: All You Need to Know. [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

ChemBK. This compound. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

MEASUREMENT OF DENSITY. [Link]

-

TrueDyne Sensors AG. Density measurement basics – part 1. [Link]

-

Determination of Boiling Point (B.P):. [Link]

Sources

- 1. This compound | 64248-59-5 [chemnet.com]

- 2. This compound CAS#: 64248-59-5 [m.chemicalbook.com]

- 3. 64248-59-5 | this compound [fluoromart.com]

- 4. chembk.com [chembk.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. mt.com [mt.com]

Spectroscopic Profile of 2,3-Difluorobenzotrifluoride: An In-depth Technical Guide

Introduction

2,3-Difluorobenzotrifluoride, with the chemical formula C₇H₃F₅ and CAS number 64248-59-5, is a significant fluorinated aromatic compound. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unequivocal evidence of molecular structure and purity. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available dataset for this specific isomer, we will leverage established spectroscopic principles and comparative data from its close structural analog, 3,4-Difluorobenzotrifluoride, to provide a detailed and predictive analysis. This approach underscores the power of spectroscopic interpretation in modern chemical research and development.

Molecular Structure and Properties

-

Chemical Name: 1,2-Difluoro-3-(trifluoromethyl)benzene

-

Synonyms: this compound

-

CAS Number: 64248-59-5

-

Molecular Formula: C₇H₃F₅

-

Molecular Weight: 182.09 g/mol

-

Appearance: Colorless liquid[1]

-

Boiling Point: 107-109 °C[1]

-

Density: 1.39 g/cm³[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of this compound. The presence of five fluorine atoms leads to complex but informative spectra, particularly in ¹⁹F and ¹³C NMR, due to heteronuclear and homonuclear couplings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons, each split by neighboring protons and fluorine atoms. The chemical shifts and coupling constants can be predicted based on the electronic effects of the fluorine and trifluoromethyl substituents.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz | Assignment |

| ~ 7.2 - 7.4 | Multiplet | H-4 | |

| ~ 7.4 - 7.6 | Multiplet | H-5 | |

| ~ 7.1 - 7.3 | Multiplet | H-6 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven signals, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 150 - 155 (dd) | C-2 (C-F) |

| ~ 145 - 150 (dd) | C-3 (C-F) |

| ~ 120 - 125 (q) | C-CF₃ |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 | Aromatic CH |

| ~ 115 - 120 | Aromatic CH |

| ~ 130 - 135 | C-1 (C-CF₃) |

The carbon of the CF₃ group is expected to show a quartet with a ¹JCF coupling constant of approximately 272 Hz.[2]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment.[3] We anticipate three signals: one for the CF₃ group and two for the aromatic fluorine atoms. The chemical shifts are referenced to CFCl₃.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -135 to -145 | Multiplet | F-2 |

| ~ -140 to -150 | Multiplet | F-3 |

For comparison, the ¹⁹F NMR spectrum of the isomeric 3,4-Difluorobenzotrifluoride shows signals for the aromatic fluorines and the trifluoromethyl group.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The spectrum of this compound will be characterized by strong C-F stretching vibrations and absorptions typical of a substituted benzene ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1520 - 1470 | Medium | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch (CF₃ and Ar-F) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

The IR spectrum of the parent molecule, benzotrifluoride, shows strong C-F stretching bands in the 1350-1100 cm⁻¹ region, which is consistent with the predictions for the difluoro-substituted derivative.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a strong molecular ion peak at m/z = 182, corresponding to the molecular weight of this compound.

-

Key Fragmentation: A prominent fragment is expected at m/z = 163, resulting from the loss of a fluorine atom ([M-F]⁺). Another significant fragment would be at m/z = 113, corresponding to the loss of the CF₃ group ([M-CF₃]⁺). The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of fluorine and the trifluoromethyl radical.[6]

For comparison, the GC-MS data for the isomeric 3,4-Difluorobenzotrifluoride shows a molecular ion peak at m/z 182 and a significant fragment at m/z 163.[4]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile organic solvent is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Ionization: The sample is typically ionized using electron impact (EI).

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

Caption: Overview of Spectroscopic Analysis of this compound.

Sources

- 1. colorado.edu [colorado.edu]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-depth Technical Guide to the ¹H, ¹³C, and ¹⁹F NMR Spectra of 2,3-Difluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,3-Difluorobenzotrifluoride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this multifaceted molecule. We will explore the foundational principles governing chemical shifts and spin-spin coupling, present predicted spectral data based on established substituent effects and coupling phenomena, and provide a robust, self-validating experimental protocol for acquiring high-fidelity NMR data. The causality behind spectral patterns is explained, offering field-proven insights into the structural elucidation of complex fluorinated aromatic systems.

Introduction: The Structural Significance of Fluorinated Aromatics

Fluorinated organic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties, including metabolic stability and binding affinity. This compound is a valuable synthon and a model compound for understanding complex electronic effects in polyfluorinated systems. It features five fluorine atoms with distinct chemical environments: two on the aromatic ring and three in a trifluoromethyl (-CF₃) group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such molecules.[2] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe into the molecular structure.[3][4] Its large chemical shift dispersion and sensitivity to the local electronic environment make ¹⁹F NMR an invaluable tool.[5][6] This guide will systematically deconstruct the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing a clear framework for interpretation and analysis.

To facilitate a clear discussion, the standard IUPAC numbering for the this compound molecule will be used throughout this guide.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in 2,3-Difluorobenzotrifluoride

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its profound impact on molecular properties. This guide provides an in-depth analysis of the potent electron-withdrawing effects of the CF₃ group, using 2,3-difluorobenzotrifluoride as an advanced case study. We will dissect the fundamental principles of its inductive and resonance effects, quantify its influence using Hammett constants, and explore the synergistic electronic impact when combined with other halogen substituents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental observations and the strategic application of this unique functional group.

Introduction: The Age of Fluorine

The strategic incorporation of fluorine into organic molecules has become a transformative tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Judicious use of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its exceptional electronic properties and steric profile.[3] It is one of the most powerful electron-withdrawing groups known in organic chemistry, a property that stems from the high electronegativity of its three fluorine atoms.[4] This guide will elucidate the nature of this effect and explore its manifestation in the complex environment of the this compound ring, a scaffold of increasing interest for creating highly electron-deficient aromatic systems.

The Trifluoromethyl Group: A Profile of a Potent Electron Acceptor

Fundamental Electronic Effects

The electron-withdrawing character of the CF₃ group is primarily a consequence of a strong inductive effect, with minimal contribution from resonance.

-

Inductive Effect (-I): The C-F bond is highly polarized towards fluorine, the most electronegative element. In the CF₃ group, the vector sum of three such dipoles creates an intense partial positive charge on the carbon atom. This positive pole strongly withdraws electron density from the attached aromatic ring through the sigma (σ) bond framework.[5][6] This effect is persistent and is the dominant contributor to the group's electronic character.[4]

-

Resonance and Hyperconjugation: Unlike groups with available lone pairs (e.g., -OCH₃) or pi systems (e.g., -NO₂), the CF₃ group lacks the orbitals to participate in conventional resonance donation or withdrawal.[7] A minor, opposing effect known as negative hyperconjugation (a form of resonance) can occur, where electrons from the C-F σ* antibonding orbitals overlap with the ring's π-system, but its influence is negligible compared to the powerful inductive pull.

Quantifying the Effect: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic rings.[8][9] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing effect. The CF₃ group exhibits strongly positive σ values, confirming its potent deactivating nature.[10]

| Hammett Constant | Value | Interpretation |

| σmeta | +0.43 | Strong electron withdrawal through the inductive effect at the meta position. |

| σpara | +0.54 | Even stronger electron withdrawal at the para position, indicating the inductive effect is dominant. |

| σ⁺para | +0.612 | Extremely strong electron-withdrawing effect in reactions involving the formation of a positive charge (carbocation) that can be directly conjugated with the substituent.[10][11] |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.

Consequences in Electrophilic Aromatic Substitution

The strong -I effect of the CF₃ group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus "deactivated" towards electrophilic attack.[7] When substitution does occur, it is directed to the meta position. This is because the carbocation intermediates formed during ortho and para attack are severely destabilized, as the positive charge would be placed adjacent to the already electron-deficient carbon bearing the CF₃ group. The meta intermediate, while still destabilized, avoids this direct electronic repulsion and is therefore the least unfavorable pathway.[6][12]

Case Study: this compound

The molecule this compound presents a fascinating case where the powerful inductive effect of the CF₃ group is supplemented by the electronic contributions of two additional fluorine atoms.

A Trifecta of Electron Withdrawal

The electronic landscape of this compound is shaped by the additive effects of its three substituents:

-

The CF₃ Group (at C1): As established, this group acts as the primary electron sink, exerting a powerful and far-reaching -I effect across the ring.

-

Fluorine Atoms (at C2 and C3): Individual fluorine atoms are also strongly electronegative. They exhibit a dual electronic nature: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M) via their lone pairs.[5] However, the inductive effect of fluorine is known to dominate its resonance effect, making it a deactivating group overall.

In this compound, the inductive effects of the CF₃ group and the two fluorine atoms are cumulative. This synergy results in a highly electron-deficient (electrophilic) aromatic ring, significantly altering its reactivity compared to benzotrifluoride alone.

Impact on Physicochemical Properties and Reactivity

The severely electron-poor nature of the this compound ring imparts unique characteristics:

-

Enhanced Acidity: The electron withdrawal intensifies the partial positive charge on the ring carbons, increasing the acidity of the remaining aromatic C-H bonds. This can facilitate ortho-deprotonation and subsequent functionalization.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): While deactivated towards electrophiles, the ring is strongly activated for attack by nucleophiles. The electron-withdrawing groups can effectively stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions.

-

Pharmacokinetic Profile: The high fluorine content significantly increases lipophilicity (logP), which can enhance membrane permeability.[3] Furthermore, the robust C-F bonds and the electron-deficient nature of the ring render it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a highly desirable trait in drug design.[13]

Experimental Workflow: Quantifying Relative Reactivity

To experimentally validate the deactivating effects, a competitive reaction protocol can be employed. This self-validating system provides a direct comparison of reactivity under identical conditions.

Objective

To determine the relative reactivity of benzene, benzotrifluoride, and this compound towards electrophilic aromatic substitution.

Experimental Protocol: Competitive Nitration

-

Reactant Preparation: Prepare a solution in a suitable inert solvent (e.g., dichloromethane) containing precisely equimolar amounts of benzene, benzotrifluoride, and this compound. Include an internal standard (e.g., 1,2-dichlorobenzene) for accurate quantification.

-

Reaction Setup: Cool the reactant solution to 0°C in an ice bath with vigorous stirring.

-

Initiation: Slowly add a sub-stoichiometric amount of nitrating mixture (a cold solution of concentrated HNO₃ in concentrated H₂SO₄). Using less than one equivalent of the electrophile ensures that the substrates are competing for a limited reagent.

-

Reaction: Allow the reaction to proceed at 0°C for a fixed time (e.g., 30 minutes).

-

Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and water.

-

Workup: Separate the organic layer. Wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Analysis: Analyze the resulting mixture using Gas Chromatography-Mass Spectrometry (GC-MS). Identify and quantify the unreacted starting materials and their respective nitrated products relative to the internal standard.

Expected Outcome and Interpretation

The analysis is expected to show a drastic difference in the consumption of the starting materials and the formation of products. The relative reactivity will manifest as: Benzene >> Benzotrifluoride >>> this compound . The near-total lack of nitrated this compound product would provide compelling evidence of the profound deactivating effect caused by the combination of the CF₃ and two fluorine substituents.

Visualization of Experimental Workflow

Caption: Workflow for competitive nitration experiment.

Implications in Drug Development

The unique electronic profile of scaffolds like this compound makes them valuable in modern drug discovery. Modulating the electronics of an aromatic ring is a key strategy for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity.

-

Enhancing Binding Affinity: In protein-ligand interactions, an electron-deficient aromatic ring can engage in favorable non-covalent interactions. These include π-π stacking with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) in a protein's active site, as well as dipole-dipole and halogen-bond interactions.

-

Blocking Metabolic Liabilities: A common failure point for drug candidates is rapid metabolic breakdown. Replacing a metabolically susceptible aromatic C-H bond with a C-F bond, or rendering the entire ring electron-deficient, effectively "shields" the molecule from oxidative enzymes.[3]

-

Scaffold for Library Synthesis: Molecules like this compound serve as versatile starting materials for building libraries of complex compounds for high-throughput screening.[14][15]

Visualization of a Hypothetical Ligand-Protein Interaction

Caption: Conceptual protein-ligand binding interactions.

Conclusion

The trifluoromethyl group exerts one of the strongest electron-withdrawing effects in the chemist's toolkit, an influence driven almost entirely by induction. In this compound, this effect is amplified by two additional fluorine atoms, creating a highly electron-deficient aromatic platform. This unique electronic character profoundly decreases reactivity towards electrophiles while simultaneously activating the ring for nucleophilic attack and imparting valuable properties for drug design, such as enhanced metabolic stability and the potential for specific, potent binding interactions. Understanding the fundamental principles behind these effects empowers researchers to rationally design next-generation molecules with tailored properties for a wide range of scientific applications.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ACS Publications. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

Rates and Equilibria of Organic Reactions. J.E. Leffler and E. Grunwald, Wiley, 1963 (Dover reprint). [Link]

-

Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Homework.Study.com. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. [Link]

-

Substituent Effects. La Salle University. [Link]

-

19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. ResearchGate. [Link]

-

Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead? Quora. [Link]

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Filo. [Link]

-

Meta directors II. Khan Academy. [Link]

-

Phototransposition Reactions of Methyl-Substituted Benzotrifluorides: Proof of the Role of Trifluoromethyl-Substituted Carbon. ACS Publications. [Link]

-

Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. MDPI. [Link]

-

Selection of Hammett constant σ + values for selected functional... ResearchGate. [Link]

-

Ortho and Para Substituted Derivatives of Benzotrifluoride. ACS Publications. [Link]

-

Absorption Spectrum of Benzotrifluoride Vapor in the Near Ultraviolet. AIP Publishing. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

-

Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH. [Link]

-

Exploring 2,3-Dichlorobenzotrifluoride: Properties and Applications. LinkedIn. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

Hammett Substituent Constants. ResearchGate. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. homework.study.com [homework.study.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. This compound CAS#: 64248-59-5 [amp.chemicalbook.com]

- 15. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,3-Difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluorobenzotrifluoride is a fluorinated aromatic compound of increasing interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by its fluorine substituents. The presence of both aromatic fluorine atoms and a trifluoromethyl group significantly influences its stability, reactivity, and metabolic fate. This guide provides a comprehensive technical overview of the stability of this compound and its potential degradation pathways. We will explore its intrinsic chemical stability and discuss plausible degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions, drawing upon established principles for fluorinated aromatic compounds. Detailed, adaptable experimental protocols for conducting forced degradation studies are provided, along with analytical strategies for the identification and quantification of potential degradation products. This document is intended to serve as a foundational resource for researchers working with this compound, enabling a proactive approach to stability assessment and impurity profiling in drug development and other applications.

Introduction to this compound: A Molecule of Growing Importance

This compound (CAS 64248-59-5) is a substituted aromatic hydrocarbon featuring two fluorine atoms and a trifluoromethyl (-CF3) group on the benzene ring.[1] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[2] The trifluoromethyl group, in particular, is known for its high chemical and thermal stability.[3] Understanding the stability profile of this compound is paramount for its application in regulated industries, as degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic properties.

The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.[4] This electronic landscape dictates the molecule's reactivity and its susceptibility to various degradation mechanisms.

Intrinsic Chemical Stability

The stability of this compound is largely dictated by the strength of the carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. This inherent strength confers significant resistance to both chemical and enzymatic degradation.[5]

Key Stability-Conferring Features:

-

High C-F Bond Energy: The C-F bonds on the aromatic ring and within the trifluoromethyl group are highly stable, requiring significant energy input to be cleaved.

-

Metabolic Resistance: The replacement of C-H bonds with C-F bonds can block sites of metabolism by cytochrome P450 enzymes, a common strategy in drug design to enhance in vivo half-life.

-

Thermal Robustness: Fluorinated aromatic compounds often exhibit high thermal stability, a property that can be advantageous in chemical synthesis and formulation processes.[3]

Despite its general stability, this compound is not entirely inert. The following sections will explore the plausible degradation pathways under specific stress conditions.

Predicted Degradation Pathways

While specific experimental data for this compound is not extensively available in the public domain, we can predict its degradation pathways based on the well-documented behavior of other benzotrifluoride derivatives and fluorinated aromatic compounds.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For benzotrifluoride derivatives, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid, particularly under forcing conditions (e.g., strong acid or base and elevated temperature).[6]

Proposed Hydrolytic Pathway:

Under basic conditions, nucleophilic attack by a hydroxide ion on the carbon of the -CF3 group is a plausible initiating step. This is followed by the sequential elimination of fluoride ions to form a carboxylic acid. The fluorine atoms on the aromatic ring are generally stable to hydrolysis but can be susceptible to nucleophilic aromatic substitution under harsh conditions.

Caption: Proposed photolytic degradation of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals, which can be generated, for example, by Fenton chemistry (H₂O₂/Fe²⁺). While the C-F bond is generally resistant to oxidation, the aromatic ring can be a target.

Proposed Oxidative Pathway:

Oxidative attack on the aromatic ring could lead to the formation of hydroxylated derivatives (phenols). Further oxidation could result in ring-opening, leading to smaller, more polar degradation products. It's also plausible that under certain oxidative conditions, defluorination of the aromatic ring could occur. [5]

Caption: Proposed oxidative degradation of this compound.

Thermal Degradation

This compound is expected to have high thermal stability. Studies on benzotrifluoride have shown that thermal decomposition at very high temperatures (720-859°C) can lead to the cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group, forming phenyl and trifluoromethyl radicals. [7]Under more relevant pharmaceutical processing and storage conditions, significant thermal degradation is less likely but should be evaluated. Decomposition may release hydrogen fluoride. [8]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. [9][10][11]The following protocols are designed to be adaptable for this compound. A target degradation of 5-20% is generally recommended to avoid the formation of secondary and tertiary degradants that may not be relevant to real-time stability. [12]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

-

Stress Application:

-

Add an aliquot of the stock solution to each of the hydrolytic media to achieve a final concentration of ~100 µg/mL.

-

Incubate the solutions at 60°C.

-

-

Sampling and Analysis:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analyze all samples by a stability-indicating HPLC-UV method. If significant degradation is observed, analyze by LC-MS to identify degradation products.

-

Protocol for Oxidative Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described above.

-

Prepare a 3% solution of hydrogen peroxide (H₂O₂).

-

-

Stress Application:

-

Add an aliquot of the stock solution and the H₂O₂ solution to a flask to achieve a final drug concentration of ~100 µg/mL.

-

Incubate the solution at room temperature, protected from light.

-

-

Sampling and Analysis:

-

Withdraw aliquots at specified time intervals.

-

Analyze the samples directly by HPLC-UV and LC-MS.

-

Protocol for Photolytic Degradation

-

Sample Preparation:

-

Prepare a solution of this compound in purified water or a mixture of water and a co-solvent at ~100 µg/mL.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

-

Stress Application:

-

Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [11]3. Sampling and Analysis:

-

Analyze the exposed and control samples at the end of the exposure period by HPLC-UV and LC-MS.

-

Protocol for Thermal Degradation

-

Sample Preparation:

-

Place a known amount of solid this compound in a vial.

-

Prepare a solution of the compound at ~100 µg/mL in a suitable solvent.

-

-

Stress Application:

-

Expose both the solid and solution samples to a temperature of 80°C in a calibrated oven.

-

-

Sampling and Analysis:

-

For the solid sample, dissolve a portion in a suitable solvent at each time point.

-

Analyze all samples at predetermined intervals by HPLC-UV and LC-MS.

-

Analytical Strategies for Characterization of Degradants

A multi-faceted analytical approach is crucial for the successful identification and quantification of degradation products.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the workhorse for separating the parent compound from its degradation products and for quantifying the extent of degradation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which are crucial for structural confirmation. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for analyzing fluorinated compounds. It can provide information about the chemical environment of the fluorine atoms and can be used to identify and quantify fluorinated degradation products, often without the need for authentic standards. [14][15]

Data Presentation and Interpretation

The results of forced degradation studies should be presented in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 60°C | 24 h | < 1% | 0 | N/A |

| 0.1 M NaOH, 60°C | 24 h | 15% | 1 | 159.01 [M-H]⁻ |

| 3% H₂O₂, RT | 24 h | 8% | 2 | 197.02 [M+H]⁺ |

| Photolytic (ICH Q1B) | - | 12% | 1 | 159.01 [M-H]⁻ |

| Thermal (Solid), 80°C | 7 days | < 1% | 0 | N/A |

| Thermal (Solution), 80°C | 7 days | 3% | 1 | - |

Interpretation:

The interpretation of forced degradation data involves proposing structures for the observed degradation products and mapping out the degradation pathways. A mass balance calculation should be performed to ensure that all major degradation products have been accounted for. [16]

Conclusion

This compound is a chemically robust molecule, primarily due to the strength of its carbon-fluorine bonds. However, it is not inert and can be expected to degrade under specific stress conditions, most notably through photolytic and hydrolytic pathways that likely convert the trifluoromethyl group to a carboxylic acid. Oxidative degradation of the aromatic ring is also a plausible route. A systematic approach to forced degradation studies, employing a range of stressors and advanced analytical techniques like LC-MS and ¹⁹F NMR, is essential for elucidating the degradation pathways and identifying potential impurities. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of products containing this compound throughout their lifecycle.

References

- Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. What - The University of Manchester. (n.d.).

- The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. (n.d.).

- Groundwater contamination by fluorinated aromatics: Benzotrifluoride and its derivatives. (n.d.).

- Thermal decomposition of benzotrifluoride. The CC bond strength and the heat of formation of the phenyl radical. (1970). Semantic Scholar.

- Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). NIH.

- Forced Degradation Testing Procedure. (2025). ResolveMass Laboratories Inc.

- F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. (n.d.).

-

the nitration of 2,4-dichloro benzotrifluoride. (n.d.). IRIS . Retrieved from

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? (n.d.). ResearchGate.

- Forced Degradation Studies. (2016). MedCrave online.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).

- F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. (n.d.). ResearchGate.

- Anaerobic degradation of fluorinated aromatic compounds. (n.d.). PubMed.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.).

- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.

- Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. (n.d.).

- Environmental Fate and Transport Processes. (n.d.). ITRC PFAS.

- Major sources and environmental pathways of fluorinated pollutants (PFAS) into soil and groundwater. (n.d.). ResearchGate.

- Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. (2005). PubMed.

- Benzotrifluoride(98-08-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound CAS#: 64248-59-5. (n.d.). ChemicalBook.

- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH.

- (Trifluoromethyl)benzene. (n.d.). PubChem.

- Benzotrifluoride 98-08-8 wiki. (n.d.). Guidechem.

- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate.

- Benzotrifluoride and its derivatives considered into this study. (n.d.). ResearchGate.

- Anaerobic degradation of fluorinated aromatic compounds. (n.d.). ResearchGate.

- 2,3-Difluorobenzaldehyde synthesis. (n.d.). ChemicalBook.

- Mass spectra of fluorocarbons. (n.d.).

- A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride. (n.d.). Benchchem.

- Benzotrifluoride | C7H5F3 | MD Topology | NMR | X-Ray. (n.d.).

- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. (n.d.). Journal of the American Chemical Society - ACS Publications.

- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. (2025). NIH.

- Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). (2009). PubMed.

- Thermal Degradation of Polychlorotrifluoroethylene, Poly-d., {3, ~-Trifluorostyrene, and Poly-p-Xylylene in a Vacuum 1. (n.d.). NIST Technical Series Publications.

- This compound. (2025). ChemicalBook.

- Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. (2024). Preprints.org.

- Degradation of natural organic matter and disinfection byproducts formation by solar photolysis of free available chlorine. (2023). PubMed Central.

- Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. (2024). MDPI.

Sources

- 1. This compound CAS#: 64248-59-5 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal decomposition of benzotrifluoride. The CC bond strength and the heat of formation of the phenyl radical | Semantic Scholar [semanticscholar.org]

- 8. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. sgs.com [sgs.com]

- 13. Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

The Solubility Profile of 2,3-Difluorobenzotrifluoride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,3-Difluorobenzotrifluoride in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document leverages fundamental principles of organic chemistry, including the "like dissolves like" paradigm, and analyzes the physicochemical properties of this compound and structurally related molecules to provide a predictive framework for its solubility. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate empirical data tailored to their specific applications. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solution behavior.

Introduction: The Significance of Solubility in Application

This compound is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group and fluorine substituents impart unique electronic properties and metabolic stability to molecules, making this compound a valuable building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification processes such as recrystallization, and formulation development. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in designing extraction and separation protocols.